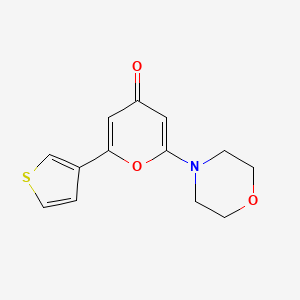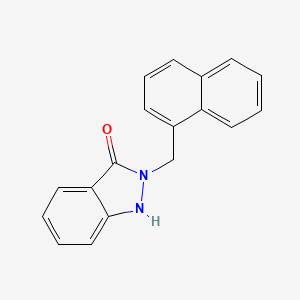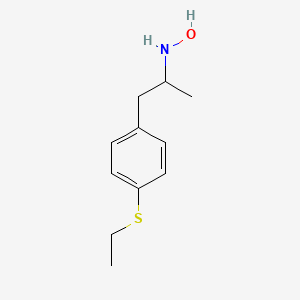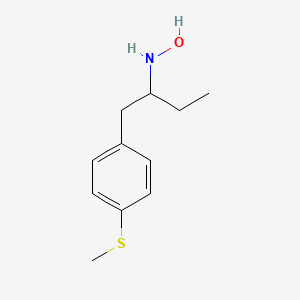
2'-Monophosphoadenosine 5'-diphosphoribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Monophosphoadenosine 5’-diphosphoribose is a small molecule with significant biochemical importance. It is a derivative of nicotinamide adenine dinucleotide phosphate, serving as an electron carrier in various biochemical reactions. This compound plays a crucial role in cellular metabolism and energy transfer processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Monophosphoadenosine 5’-diphosphoribose typically involves the coupling of ribosylnicotinamide 5’-phosphate with adenosine 2’,5’-bisphosphate through a pyrophosphate linkage. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the coupling process .
Industrial Production Methods: Industrial production methods for 2’-Monophosphoadenosine 5’-diphosphoribose are not extensively documented. the process likely involves large-scale enzymatic synthesis, ensuring high yield and purity of the compound .
化学反応の分析
Types of Reactions: 2’-Monophosphoadenosine 5’-diphosphoribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as an electron carrier in metabolic pathways .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’-Monophosphoadenosine 5’-diphosphoribose include oxidizing agents like NADP+ and reducing agents like NADPH. The reactions typically occur under physiological conditions, such as in the presence of specific enzymes .
Major Products: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial for maintaining cellular redox balance .
科学的研究の応用
2’-Monophosphoadenosine 5’-diphosphoribose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electron transfer reactions and redox chemistry.
Biology: The compound is essential in studying cellular metabolism, energy transfer, and signaling pathways.
Industry: It is used in the production of biochemical reagents and as a standard in analytical chemistry.
作用機序
The mechanism of action of 2’-Monophosphoadenosine 5’-diphosphoribose involves its role as an electron carrier. It participates in redox reactions, transferring electrons between different molecules. This process is vital for cellular energy production and maintaining redox homeostasis. The molecular targets include various enzymes involved in metabolic pathways, such as dehydrogenases and reductases .
類似化合物との比較
- Nicotinamide adenine dinucleotide phosphate (NADP+)
- Nicotinamide adenine dinucleotide (NAD+)
- Adenosine diphosphate ribose (ADP-ribose)
Uniqueness: 2’-Monophosphoadenosine 5’-diphosphoribose is unique due to its specific structure, which allows it to function effectively as an electron carrier. Its ability to participate in both oxidation and reduction reactions distinguishes it from other similar compounds .
特性
分子式 |
C21H28N7O17P3 |
|---|---|
分子量 |
743.4 g/mol |
IUPAC名 |
[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15+,16+,20+,21+/m0/s1 |
InChIキー |
XJLXINKUBYWONI-XCSFTKGKSA-N |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@H]([C@@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@H]3[C@@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-1-[4-(methylsulfanyl)phenyl]propan-2-amine](/img/structure/B10841984.png)
![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)





![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)



